2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized by halogenating pyridine derivatives with appropriate halogenating agents such as bromine and fluorine.
Nucleophilic Substitution Reactions: Another method involves nucleophilic substitution reactions where a suitable leaving group is replaced by bromomethyl and trifluoromethyl groups.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Processes: Continuous flow processes are also employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions are common, where the bromomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Cyanides, amines, and other nucleophilic substitution products are formed.
Scientific Research Applications
2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of halogenated compounds on biological systems.
Medicine: It is explored for its potential medicinal properties, including its use as a precursor in drug synthesis.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-(Bromomethyl)naphthalene: Similar in structure but lacks the fluorine and trifluoromethyl groups.
3-Fluoro-5-(trifluoromethyl)pyridine: Lacks the bromomethyl group.
2-Bromomethyl-3-fluoropyridine: Similar but with a different position of the fluorine atom.
Uniqueness: 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, fluorine, and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and physical properties compared to its similar compounds.
Properties
IUPAC Name |
2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXUGTDYNMTMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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